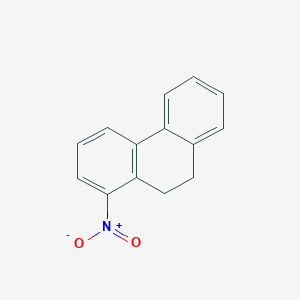

1-Nitro-9,10-dihydrophenanthrene

Description

Contextualization within Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) and Dihydrophenanthrene Derivatives

1-Nitro-9,10-dihydrophenanthrene is structurally characterized by a phenanthrene (B1679779) core in which the C9-C10 double bond has been saturated, and a nitro group (NO₂) is attached to the first position of the aromatic system. This places it within the broad and environmentally significant category of nitrated polycyclic aromatic hydrocarbons (NPAHs). NPAHs are a class of compounds that are formed during incomplete combustion processes and are found in various environmental matrices, including vehicle emissions and industrial byproducts. nih.gov They are of considerable interest to researchers due to their established mutagenic and carcinogenic properties, which in some cases exceed those of their parent PAHs. aaqr.org The presence of the nitro functionality is key to their biological activity, as it can be metabolically reduced in vivo to reactive intermediates. cuni.cz

Simultaneously, the core structure of the molecule is a 9,10-dihydrophenanthrene (B48381). Dihydrophenanthrene and its derivatives are a notable class of compounds, often found in nature, particularly in certain species of orchids and other medicinal plants. nih.gov These natural products have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. nih.govmdpi.com The synthesis of dihydrophenanthrene derivatives is an active area of research, with methods such as palladium-catalyzed reactions being developed to construct this structural motif. espublisher.com Therefore, this compound represents a fusion of a synthetically accessible and biologically relevant core with a functional group known to impart significant toxicological properties.

Significance in Contemporary Organic Chemistry Research and Interdisciplinary Fields

The significance of this compound in contemporary research stems from its identity as an NPAH and a dihydrophenanthrene derivative. While specific research on the 1-nitro isomer is not extensively documented, its chemical structure suggests potential areas of interest. In organic chemistry, it serves as a potential substrate for further functionalization and as a model compound for studying the effects of nitration on the reactivity and electronic properties of the dihydrophenanthrene system. The nitration of 9,10-dihydrophenanthrene itself is a known chemical transformation. researchgate.net

From an interdisciplinary perspective, the compound is relevant to environmental science and toxicology. As a member of the NPAH family, it is a potential environmental contaminant whose presence, persistence, and toxicological profile would be of interest. nih.gov The study of such compounds helps in understanding the environmental fate and health risks associated with combustion-derived pollution. nih.govaaqr.org Furthermore, the intersection of the known biological activities of dihydrophenanthrenes and the toxicological implications of the nitro group could spur investigations in medicinal chemistry and drug discovery. For instance, derivatives of 9,10-dihydrophenanthrene have been explored as potential inhibitors for enzymes like the SARS-CoV-2 3CLpro. nih.gov The introduction of a nitro group could modulate such activities, leading to new structure-activity relationship studies.

Detailed Research Findings

While specific experimental data for this compound is limited in publicly accessible literature, we can infer some of its properties based on the parent compound, 9,10-dihydrophenanthrene, and the general characteristics of NPAHs.

Table 1: Physicochemical Properties of 9,10-Dihydrophenanthrene (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 180.25 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 30-35 °C | sigmaaldrich.com |

| Boiling Point | 168-169 °C at 15 mmHg | sigmaaldrich.com |

| Appearance | Clear dark brown liquid | nih.gov |

| CAS Number | 776-35-2 | sigmaaldrich.comnih.gov |

Table 2: General Characteristics of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

| Characteristic | Description | Reference |

| Sources | Formed during incomplete combustion; found in diesel exhaust, airborne particulate matter, and some processed foods. | nih.govcuni.cz |

| Formation | Can be formed directly during combustion or through atmospheric reactions of PAHs with nitrogen oxides. | aaqr.org |

| Environmental Significance | Persistent organic pollutants with widespread distribution. | nih.gov |

| Biological Activity | Many are direct-acting mutagens and carcinogens due to metabolic reduction of the nitro group. | nih.govaaqr.orgcuni.cz |

Properties

CAS No. |

18264-77-2 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-nitro-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-7H,8-9H2 |

InChI Key |

WKLQBGSXGOXPEM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |

Canonical SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])C3=CC=CC=C31 |

Synonyms |

9,10-Dihydro-1-nitrophenanthrene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to the Dihydrophenanthrene Scaffold

The 9,10-dihydrophenanthrene (B48381) structure is a key component in various natural products and functional materials. espublisher.com Consequently, numerous synthetic strategies have been developed to construct this tricyclic system.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for creating carbocyclic compounds like dihydrophenanthrene. espublisher.com One prominent method involves an intramolecular Heck reaction. espublisher.com A novel approach has been developed for synthesizing 9,10-dihydrophenanthrene and its derivatives via a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction that eliminates formaldehyde. espublisher.comespublisher.com This methodology is adaptable for creating a variety of related polynuclear aromatic hydrocarbons (PAHs). espublisher.com

Another strategy utilizes the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds to generate dihydrophenanthridine frameworks, which are structurally related to dihydrophenanthrenes. nih.gov While this specific example leads to an aza-heterocycle, the underlying principle of Pd-catalyzed C-H activation and cyclization is a key modern approach to forming such polycyclic systems. nih.govnih.gov These reactions often proceed through a mechanism involving coordination of the catalyst, a concerted metalation-deprotonation step, and reductive elimination to yield the final cyclized product. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Dihydrophenanthrene Synthesis

| Starting Material Type | Catalyst System | Key Transformation | Product | Reference |

| Vinyl bromoaldehydes | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 6π electrocyclic reaction | Substituted 9,10-dihydrophenanthrenes | espublisher.comresearchgate.net |

| o-(2-pyridyl)sulfonyl-protected arenes | Palladium catalyst | Intramolecular C-H/C-H dehydrogenative coupling | 5,6-Dihydrophenanthridines | nih.gov |

| 2-benzyl-N-mesylbenzamides | Pd/C, KOAc | Intramolecular dehydrogenative C(sp³)–H amidation | Isoindolinone derivatives | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly efficient for generating molecular complexity. nih.govnih.gov While direct MCRs for the specific 9,10-dihydrophenanthrene scaffold are less commonly reported, the principles are widely applied to synthesize related heterocyclic structures like dihydropyridines (DHPs) via the Hantzsch reaction. nih.govrsc.orgfrontiersin.orgbeilstein-journals.org The Hantzsch synthesis is a pseudo four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia. nih.gov These strategies highlight the potential of MCRs to construct complex, substituted ring systems in a single, atom-economical step, which could be conceptually extended to the synthesis of highly functionalized dihydrophenanthrene derivatives. rsc.orgbeilstein-journals.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for the synthesis of six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org It provides excellent control over regiochemical and stereochemical outcomes. wikipedia.org This reaction can be applied intramolecularly to construct the phenanthrene (B1679779) skeleton. espublisher.comresearchgate.net For instance, an o-quinodimethane intermediate can undergo an intramolecular Diels-Alder reaction to yield the core structure. researchgate.net

Electrocyclic reactions, which are intramolecular pericyclic reactions converting a pi bond into a sigma bond to close a ring, are also pivotal. wikipedia.orglibretexts.org The most classic route to the phenanthrene system is the photochemical cyclization of stilbene (B7821643) derivatives. This process involves a 6π-electrocyclic ring closure. The resulting dihydrophenanthrene intermediate is then typically oxidized to the fully aromatic phenanthrene. To obtain 9,10-dihydrophenanthrene itself, the reaction can be stopped at the dihydro stage or phenanthrene can be subsequently reduced. The stereochemistry of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which dictate whether the ring closure is conrotatory or disrotatory depending on thermal or photochemical conditions and the number of π-electrons involved. wikipedia.orglibretexts.orgyoutube.com

Table 2: Pericyclic Reactions in Dihydrophenanthrene Synthesis

| Reaction Type | Key Features | Mechanism | Reference |

| Diels-Alder | [4+2] cycloaddition | Concerted formation of a six-membered ring from a diene and dienophile. | wikipedia.orgorganic-chemistry.org |

| Electrocyclization | Intramolecular ring closure | 6π electrons, photochemically induced, disrotatory closure of a stilbene-type precursor. | wikipedia.orglibretexts.org |

Beyond the major pathways, other methods exist for synthesizing the dihydrophenanthrene core. A straightforward and common laboratory method is the reduction of phenanthrene. Catalytic hydrogenation or reduction with sodium in ethanol (B145695) can selectively reduce the 9,10-double bond of phenanthrene to yield 9,10-dihydrophenanthrene.

Nitration Reactions and Regioselectivity on Phenanthrene and Dihydrophenanthrene Systems

Once the 9,10-dihydrophenanthrene scaffold is obtained, the nitro group must be introduced. This is achieved through electrophilic aromatic substitution.

The direct nitration of 9,10-dihydrophenanthrene involves treating the compound with a suitable nitrating agent. researchgate.net Electrophilic aromatic nitration is a fundamental reaction, but it often suffers from drawbacks like the use of hazardous acids and poor regioselectivity. frontiersin.org The accepted reactive species is the nitronium ion (NO₂⁺), typically generated from nitric acid in the presence of a stronger co-acid like sulfuric acid. frontiersin.orgnih.gov

The regioselectivity of the nitration of 9,10-dihydrophenanthrene is directed by the electronic nature of the substrate. The molecule can be viewed as a substituted biphenyl (B1667301) system. The positions ortho and para to the activating ethylene (B1197577) bridge (positions 2, 4, 5, and 7) are electronically favored for substitution. However, steric hindrance plays a significant role. The 2- and 7-positions are the most likely sites for nitration. Research indicates that the nitration of 9,10-dihydrophenanthrene yields a mixture of isomers, primarily 2-nitro-9,10-dihydrophenanthrene (B8759476) and 4-nitro-9,10-dihydrophenanthrene. The formation of 1-nitro-9,10-dihydrophenanthrene is also observed, though its proportion can vary based on reaction conditions. nih.gov

Controlling the regioselectivity can be challenging. The choice of nitrating agent and solvent system can influence the isomer distribution. nih.govscirp.org For example, nitration with nitronium tetrafluoroborate (B81430) (NO₂BF₄) in acetonitrile (B52724) can lead to different isomer ratios compared to traditional mixed-acid conditions. nih.gov The use of ultrasonication has also been shown to improve yields and regioselectivity in nitration reactions for various aromatic compounds. scirp.org

Table 3: Regioselectivity in Electrophilic Nitration

| Substrate | Nitrating Agent | Key Factors | Typical Products | Reference |

| 9,10-Dihydrophenanthrene | HNO₃/H₂SO₄ | Electronic activation vs. steric hindrance | Mixture including 2-nitro and 4-nitro isomers | researchgate.net |

| Substituted Benzo[c]phenanthrenes | NO₂BF₄ | Directive effects of existing substituents (e.g., -OMe, -OH) | Substitution controlled by the directing group | nih.gov |

| Toluene | Dilute HNO₃ | Electronic and steric effects | o/p selectivity with a preference for the para product | frontiersin.org |

Influence of Substituents on Nitration Regioselectivity

The introduction of a nitro group onto the 9,10-dihydrophenanthrene skeleton is a classic example of an electrophilic aromatic substitution (SEAr) reaction. When the dihydrophenanthrene ring is already substituted, the existing functional group plays a crucial role in directing the position of the incoming nitro group. This directive influence, or regioselectivity, is governed by the electronic properties of the substituent—whether it donates or withdraws electron density from the aromatic system. nih.gov

Substituents can be broadly categorized into two main types: activating and deactivating groups.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles like the nitronium ion (NO₂⁺). acs.org They stabilize the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. Activating groups are typically ortho, para-directors, meaning they direct the incoming nitro group to the positions adjacent (ortho) and opposite (para) to themselves. This is because the resonance structures of the ortho and para arenium ion intermediates allow the positive charge to be delocalized onto the substituent, providing extra stability. wikipedia.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. acs.org Most deactivating groups are meta-directors. They destabilize the ortho and para intermediates more than the meta intermediate, making the meta position the most favorable site for substitution. wikipedia.org Halogens are a notable exception; they are deactivating due to their strong inductive effect but are still ortho, para-directing because their lone pairs can participate in resonance stabilization of the ortho and para intermediates. wikipedia.org

In the context of a substituted 9,10-dihydrophenanthrene, these principles dictate where nitration will occur. For instance, a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group on one of the aromatic rings would direct nitration primarily to the ortho and para positions relative to it. Conversely, a carbonyl group (-CHO) or a cyano group (-CN) would direct the incoming nitro group to the meta position. wikipedia.org

Table 1: Directive Effects of Common Substituents on Nitration

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -OH, -NH₂, -OR | Strongly Activating | Ortho, Para |

| -CH₃, -Alkyl | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para |

| -CHO, -COR, -CO₂H | Moderately Deactivating | Meta |

| -NO₂, -CN, -SO₃H | Strongly Deactivating | Meta |

Mechanistic Aspects of Nitro Group Introduction

The nitration of 9,10-dihydrophenanthrene to form this compound proceeds through a well-established multi-step mechanism for electrophilic aromatic substitution. nih.gov The process is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org

Step 1: Formation of the Electrophile The first step is the generation of the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion. acs.orgsci-hub.se

Step 2: Nucleophilic Attack and Formation of the σ-Complex The electron-rich π-system of one of the aromatic rings of 9,10-dihydrophenanthrene acts as a nucleophile, attacking the nitronium ion. nist.gov This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex (also called a Wheland intermediate). nih.gov This step is generally the slow, rate-determining step of the reaction because it involves the temporary loss of aromatic stabilization. wikipedia.orgdoubtnut.com The positive charge in the σ-complex is delocalized over three carbon atoms of the ring through resonance.

Step 3: Deprotonation and Re-aromatization In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that is bonded to the new nitro group. nih.gov The electrons from the carbon-hydrogen bond move to restore the aromatic π-system, yielding the final product, this compound. acs.org This step is fast as it leads to the stable, aromatic product. doubtnut.com

Post-Nitration Chemical Modifications and Derivatization Strategies

Once this compound is synthesized, both the nitro group and the hydrocarbon skeleton are available for further chemical transformations, opening pathways to a variety of derivatives.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. The most significant of these is its reduction to a primary amine. This conversion is a cornerstone of synthetic organic chemistry as it transforms an electron-withdrawing group into an electron-donating one, fundamentally altering the molecule's chemical properties.

Reduction to Amines: The reduction of an aromatic nitro group to an amine (R-NO₂ → R-NH₂) is a widely used reaction. wikipedia.org For this compound, this would yield 1-amino-9,10-dihydrophenanthrene. A variety of reducing agents can accomplish this transformation, with the choice of reagent sometimes allowing for selective reduction in the presence of other functional groups. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. This is often a clean and efficient method. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the reduction. wikipedia.org

The resulting 1-amino-9,10-dihydrophenanthrene is a valuable intermediate for further derivatization, such as diazotization to form diazonium salts, which are precursors to a wide range of other functional groups.

Transformations of the Dihydrophenanthrene Skeleton

The dihydrophenanthrene framework of the molecule can also be chemically modified after the introduction of the nitro group.

Oxidation to Phenanthrene: One of the primary transformations of the 9,10-dihydrophenanthrene skeleton is its oxidation to the fully aromatic phenanthrene system. This reaction involves the removal of two hydrogen atoms from the C9 and C10 positions, restoring the aromaticity of the central ring. This dehydrogenation can be achieved using various oxidizing agents. The presence of the electron-withdrawing nitro group makes the substituted ring more resistant to oxidation. doubtnut.comaskfilo.com Therefore, oxidation of this compound would be expected to produce 1-nitrophenanthrene.

Further Electrophilic Substitution: The this compound molecule can potentially undergo further electrophilic substitution. The existing nitro group is a strong deactivator and a meta-director. libretexts.org Therefore, a second nitration or other electrophilic substitution would be significantly slower and would be directed to the positions meta to the nitro group on the same ring (i.e., the 6- or 8-position, relative to the nitro group at C1). Substitution on the other, unsubstituted aromatic ring is also a possibility.

Chemical Reactivity and Mechanistic Investigations

Electronic and Steric Influences of the Nitro Group on Dihydrophenanthrene Reactivity

The nitro group (-NO2) is a potent electron-withdrawing group, which profoundly impacts the electronic landscape of the 9,10-dihydrophenanthrene (B48381) system through both inductive and resonance effects. espublisher.com This electron withdrawal deactivates the aromatic rings towards electrophilic substitution while activating them for nucleophilic attack.

Theoretical studies on the related phenanthrene (B1679779) molecule have shown that the addition of a nitro group decreases the HOMO-LUMO energy gap, total energy, and softness of the molecule, while increasing the ionization potential, electron affinity, and dipole moment. researchgate.net These calculations indicate that the nitro group enhances the molecule's ability to accept electrons, thereby influencing its reactivity. Specifically, the strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic scaffold, making it more susceptible to reactions with nucleophiles or single-electron transfer processes. espublisher.comespublisher.com

The position of the nitro group on the dihydrophenanthrene ring system also imparts significant steric effects. In the case of the related 4-nitro-9,10-dihydrophenanthrene, crystallographic studies have revealed that the molecule is not planar. The dihedral angle between the two phenyl rings of the biphenyl (B1667301) skeleton is 28.64 (8) degrees. This deviation from planarity, influenced by the steric bulk of the nitro group, can affect the molecule's photochemical reactivity and its ability to interact with other reactants.

Table 1: Calculated Electronic Properties of Nitrophenanthrene Derivatives This table presents theoretical data for nitrophenanthrene, which can be considered indicative of the electronic effects on the related 1-Nitro-9,10-dihydrophenanthrene system.

| Molecule | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |

| Phenanthrene | 5.77 | 0.99 | 0.03 |

| 2-Nitrophenanthrene | 6.92 | 3.48 | 7.56 |

| 3-Nitrophenanthrene | 6.90 | 3.36 | 9.99 |

| 9-Nitrophenanthrene | 6.74 | 3.57 | 3.22 |

Reactivity in Carbon-Carbon Bond Forming Reactions

The modified electronic properties of this compound make it a potential candidate for various carbon-carbon bond-forming reactions.

While specific studies on this compound as a diene or dienophile in Diels-Alder reactions are not extensively documented, the reactivity of structurally similar nitrated polycyclic aromatic hydrocarbons provides valuable insights. For instance, 9-nitroanthracene (B110200) has been shown to participate in Diels-Alder reactions with various dienophiles such as acrylic acid, acrylonitrile, and acrylamide. researchgate.net In these reactions, the nitrated aromatic compound acts as the diene. The presence of the electron-withdrawing nitro group can influence the regioselectivity of the cycloaddition. researchgate.net

Conversely, the synthesis of the 9,10-dihydrophenanthrene core itself can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction, highlighting the relevance of cycloaddition chemistry to this class of compounds. researchgate.netacs.org

The electron-deficient nature of the aromatic system in this compound suggests its potential to undergo other addition and cycloaddition reactions. Nitroalkenes are known to be versatile partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. researchgate.net These reactions are often facilitated by the ability of the nitro group to stabilize anionic or radical intermediates.

For example, conjugated nitroalkenes can react with alkenes to form nitro-substituted cyclobutanes via a [2+2] cycloaddition, often initiated by visible light. researchgate.net While direct examples with this compound are not available, its structure suggests that the nitrated ring could potentially act as a dienophile in reactions with suitable dienes.

Reaction Pathways and Intermediate Species Characterization

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Modern spectroscopic and computational techniques are invaluable tools for elucidating complex reaction mechanisms. rsc.org For instance, transient absorption spectroscopy can be employed to detect and characterize short-lived reaction intermediates, such as radicals or excited states, that may form during photochemical or thermal reactions of nitroaromatic compounds. researchgate.net

Computational chemistry, particularly density functional theory (DFT), allows for the detailed study of reaction pathways, transition states, and the electronic structure of intermediates. researchgate.net Such studies can provide insights into the regioselectivity and stereoselectivity of reactions, as well as the influence of substituents on reactivity. While specific computational studies on this compound are limited, the methodologies are well-established for related systems.

Catalysts can play a pivotal role in directing the reactivity of nitroaromatic compounds. For instance, palladium-catalyzed reactions are instrumental in the synthesis of the 9,10-dihydrophenanthrene skeleton. espublisher.comespublisher.com These methods often involve domino reactions that form multiple carbon-carbon bonds in a single operation. acs.org

Furthermore, the nitro group itself can be the site of catalytic transformation. Catalytic transfer hydrogenation, using catalysts such as palladium on carbon, is a common method for the reduction of nitroarenes to the corresponding anilines. mdpi.com This transformation opens up a wide range of further functionalization possibilities for the this compound molecule.

Photochemical Reactivity and Transformation Mechanisms

The photochemical behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a critical area of study due to their environmental prevalence and toxicological significance. The reactivity and transformation pathways of these compounds upon exposure to light are heavily influenced by their molecular structure, the solvent environment, and the presence of other reactive species. While direct studies on this compound are limited, a comprehensive understanding of its likely photochemical reactivity can be extrapolated from research on analogous nitroaromatic compounds.

The orientation of the nitro group relative to the aromatic ring system is a key determinant of the photochemical reaction mechanism. For many nitro-PAHs, the nitro group's position can lead to significant steric hindrance, forcing it into a non-planar orientation with the aromatic rings. This is particularly true for nitro-PAHs with two peri-hydrogens, such as 9-nitroanthracene. In such cases, the nitro group is perpendicular to the aromatic moiety, which facilitates a rapid nitro-to-nitrite rearrangement upon photoexcitation. This rearrangement is a primary step in the transformation to intermediates like nitroso ketones, which can further convert to quinones. nih.govresearchgate.net

However, in the case of this compound, the nitro group is positioned on a benzene (B151609) ring without the same degree of steric hindrance from peri-hydrogens. This suggests that the nitro group is more likely to be co-planar with the aromatic ring. For nitro-PAHs with a parallel orientation of the nitro group, the predominant photochemical reaction is often the oxidation of the aromatic rings rather than the nitro-to-nitrite rearrangement. nih.gov The crystal structure of the related compound, 4-nitro-9,10-dihydrophenanthrene, reveals a non-planar structure with a significant dihedral angle between the phenyl rings, which is known to influence its photochemical reactivity. nih.gov

The solvent environment plays a crucial role in the kinetics of photochemical degradation. Studies on various nitro-PAHs have shown that the rate of degradation is significantly affected by the solvent used. For instance, the photodegradation rates of several nitro-PAHs were found to follow the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. researchgate.net This indicates that chlorinated solvents can promote faster degradation compared to polar aprotic solvents like acetonitrile (B52724). In some cases, particularly in dimethylformamide (DMF), a self-catalytic kinetic model is observed, suggesting that photoproducts may act as photosensitizers, accelerating the degradation of the parent compound. researchgate.net

The transformation of nitroaromatics can proceed through photoreduction. For example, the photoreduction of 1-nitro-9,10-anthraquinone, a structurally related compound, results in the formation of 1-amino-9,10-anthraquinone. nih.gov This process involves a radical mechanism, and the quantum yield of the conversion is dependent on the concentration of a hydrogen donor. nih.gov While a triplet state is often implicated in such photoreactions, it is not always directly observable. nih.gov

Table 1: Photodegradation of Selected Nitro-PAHs in Different Solvents

| Compound | Solvent | Half-life (t₁/₂) | Kinetic Order |

| 1-Nitropyrene | CHCl₃ | 12 min | 1st Order |

| 1-Nitropyrene | DMF | 37 min | 1st Order |

| 2-Nitrofluorene | CHCl₃ | ~25 min | 1st Order |

| 9-Nitroanthracene | CHCl₃ | 1.6 min | 2nd Order |

Data extracted from a study on the photochemical reaction of nitro-polycyclic aromatic hydrocarbons. The half-lives and kinetic orders illustrate the influence of molecular structure and solvent on photochemical reactivity. researchgate.net

Table 2: Proposed Photochemical Transformation Products of Nitro-PAHs

| Parent Compound | Proposed Intermediate(s) | Final Product(s) |

| 9-Methyl-10-nitroanthracene (B1615634) | 9-Methyl-9-nitrosoanthracen-10-one | 9,10-Anthraquinone |

| 9-Cyano-10-nitroanthracene | Anthryloxy radicals, Nitrosoanthrones | 10-Cyano-9-anthrol |

| 1-Nitro-9,10-anthraquinone | N1-derived radical | 1-Amino-9,10-anthraquinone |

This table summarizes the transformation products identified in studies of nitro-PAHs, providing insight into potential pathways for this compound. nih.govnih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Nitro-9,10-dihydrophenanthrene, both one-dimensional and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the structural elucidation of this compound. The asymmetry introduced by the nitro group at the C-1 position results in a complex and unique set of signals for each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.

Aromatic Region: The seven aromatic protons would appear as a series of complex multiplets, typically in the range of 7.0-8.5 ppm. The proton ortho to the electron-withdrawing nitro group (H-2) would be significantly deshielded and resonate at a higher chemical shift (downfield). Protons on the unsubstituted benzene (B151609) ring would exhibit chemical shifts similar to those in the parent 9,10-dihydrophenanthrene (B48381). chemicalbook.com

Aliphatic Region: The four protons of the dihydro bridge (at C-9 and C-10) would appear as a singlet or a narrow multiplet around 2.9 ppm, characteristic of the ethylene (B1197577) bridge in the 9,10-dihydrophenanthrene scaffold. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

The spectrum would display 14 distinct signals, confirming the asymmetry of the molecule.

The carbon atom bearing the nitro group (C-1) would be strongly deshielded. Other aromatic carbons would have their chemical shifts influenced by the position relative to the nitro group.

The aliphatic carbons (C-9 and C-10) would resonate in the upfield region of the spectrum, typically around 25-30 ppm.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | ~148 |

| C-2 | ~8.2 (d) | ~124 |

| C-3 | ~7.5 (t) | ~129 |

| C-4 | ~7.6 (d) | ~128 |

| C-4a | - | ~135 |

| C-4b | - | ~134 |

| C-5 | ~7.3 (d) | ~127 |

| C-6 | ~7.2 (t) | ~128 |

| C-7 | ~7.2 (t) | ~126 |

| C-8 | ~7.8 (d) | ~123 |

| C-8a | - | ~137 |

| C-9 | ~2.9 (s, 4H) | ~29 |

| C-10 | ~2.9 (s, 4H) | ~29 |

| C-10a | - | ~136 |

Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary. (d) = doublet, (t) = triplet, (s) = singlet.

To overcome the complexities of the 1D spectra and to confirm assignments, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments, confirming the position of the nitro group.

Dynamic NMR (DNMR): While significant rotational barriers are not expected in this compound at room temperature, DNMR could be used to study any potential conformational dynamics, such as subtle puckering of the dihydro bridge, at low temperatures. researchgate.net Studies on sterically hindered systems have shown that NMR can be used to investigate restricted rotation. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. pnnl.gov For the molecular formula C₁₄H₁₁NO₂, the theoretical monoisotopic mass can be calculated with high precision. This experimental confirmation is a cornerstone of chemical characterization, distinguishing the target compound from other isomers or compounds with the same nominal mass.

Theoretical Exact Mass for C₁₄H₁₁NO₂

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Monoisotopic Mass | 225.078979 |

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for the analysis of this compound in complex mixtures.

GC-MS: Gas Chromatography-Mass Spectrometry is a suitable technique for volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The parent compound, 9,10-dihydrophenanthrene, is routinely analyzed by GC-MS. nih.gov The retention time of the nitrated derivative would be longer than the parent compound due to increased polarity and molecular weight. The mass spectrometer provides the mass spectrum of the eluting peak, confirming its identity.

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful alternative, particularly for less volatile or thermally labile compounds. researchgate.net It is widely used for the analysis of nitro-PAHs. researchgate.net Reversed-phase HPLC, using a mobile phase of acetonitrile (B52724) and water, can effectively separate the compound, which is then detected by the mass spectrometer. sielc.com This method avoids the high temperatures of the GC inlet, preventing potential degradation.

In mass spectrometry, particularly with electron ionization (EI) used in GC-MS, the molecular ion of this compound will undergo characteristic fragmentation. Analyzing these fragmentation patterns provides further structural confirmation. The fragmentation of nitroaromatic compounds is well-studied. nih.govresearchgate.net

Key expected fragmentation pathways include:

Loss of a nitro group ([M - NO₂]⁺): A very common fragmentation, leading to a fragment ion at m/z 179.

Loss of nitric oxide ([M - NO]⁺): This rearrangement process results in a fragment at m/z 195.

Loss of a hydroxyl radical ([M - OH]⁺): This can occur via a "nitro-nitrite" rearrangement, leading to a fragment at m/z 208.

Loss of nitrous acid ([M - HNO₂]⁺): This results in a fragment at m/z 178.

The base peak in the mass spectrum of the parent 9,10-dihydrophenanthrene is the molecular ion (m/z 180), indicating its stability. nih.gov For the nitro derivative, the molecular ion (m/z 225) should also be prominent.

Predicted Mass Spectrometry Fragmentation for this compound (m/z 225)

| m/z | Proposed Fragment | Formula of Loss |

|---|---|---|

| 225 | [M]⁺ (Molecular Ion) | - |

| 208 | [M - OH]⁺ | OH |

| 195 | [M - NO]⁺ | NO |

| 179 | [M - NO₂]⁺ | NO₂ |

| 178 | [M - HNO₂]⁺ | HNO₂ |

| 165 | [C₁₃H₉]⁺ | CH₂NO₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Structure Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, by extension, the functional groups present in this compound.

Raman Spectroscopy offers complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be effective in characterizing the C-C skeletal vibrations of the aromatic rings and the phenanthrene (B1679779) backbone. The technique can provide detailed chemical information and has been used to study related nitro-aromatic compounds. researchgate.netnih.gov Tip-Enhanced Raman Spectroscopy (TERS) has demonstrated the ability to acquire spectra from a very small number of molecules, highlighting the potential for detailed surface analysis of compounds like this compound. aps.org

A comparative table of expected vibrational frequencies for the key functional groups in this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (in dihydro ring) | Stretch | 2850 - 3000 | IR, Raman |

| C=C Aromatic | Stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and electronic structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy is used to study the electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the nitro-substituted dihydrophenanthrene chromophore. The parent compound, 9,10-dihydrophenanthrene, exhibits an excitation peak at 262 nm. aatbio.comaatbio.com The introduction of a nitro group is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group. The specific solvent used can also influence the position and intensity of these absorption bands. vscht.cz

Photoluminescence (PL) Spectroscopy investigates the light emitted by a substance after it has absorbed photons. For fluorescent compounds, this provides information on the emission properties. 9,10-Dihydrophenanthrene is a fluorescent compound with an emission peak at 318 nm when excited at 262 nm. aatbio.comaatbio.com The fluorescence spectra of some 9,10-dihydrophenanthrene derivatives have been shown to be sensitive to solvent polarity, indicating potential intramolecular charge transfer (ICT) interactions. researchgate.net The presence of the nitro group, a known fluorescence quencher, may significantly affect the photoluminescence properties of this compound.

The following table summarizes the expected electronic spectroscopic properties.

| Spectroscopic Technique | Property | Expected Observation for this compound |

| UV-Vis Absorption | λmax (Excitation) | Shifted from the 262 nm peak of 9,10-dihydrophenanthrene |

| Photoluminescence | λmax (Emission) | Potentially quenched or shifted from the 318 nm peak of 9,10-dihydrophenanthrene |

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. nist.gov Given that 9,10-dihydrophenanthrene has a boiling point of 168-169 °C at 15 mmHg, it is amenable to GC analysis. sigmaaldrich.com The NIST Chemistry WebBook contains GC data for 9,10-dihydrophenanthrene, which can serve as a reference. nist.govnist.gov this compound, being a derivative, would likely also be sufficiently volatile for GC analysis, allowing for its separation from other components in a mixture and for purity determination. The Kovats retention index is a standardized measure used in GC to identify compounds. nih.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the separation of components in complex mixtures. nih.gov HPLC would be an excellent method for the purification and analysis of this compound, especially if it is part of a complex matrix or if it is not sufficiently volatile or stable for GC. For instance, HPLC has been successfully used to separate a mixture containing a nitro-substituted dihydrophenanthrene derivative. sielc.com High-speed counter-current chromatography, a form of liquid-liquid chromatography, has also been employed for the preparative separation of 9,10-dihydrophenanthrenes from natural sources, achieving purities over 94% as assayed by ultra-high-performance liquid chromatography (UHPLC). nih.gov

For exceptionally complex mixtures containing isomers or compounds with very similar chemical properties, two-dimensional chromatography can provide significantly enhanced separation power. This technique involves subjecting the sample to two independent chromatographic separations. While no specific application of two-dimensional chromatography for this compound was found in the search results, its utility in separating complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is well-established.

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₄H₁₁NO₂), elemental analysis would be performed to experimentally determine the mass percentages of carbon, hydrogen, and nitrogen. The results are then compared to the theoretically calculated percentages to confirm the empirical formula and assess the purity of the synthesized compound. This technique is often used in conjunction with mass spectrometry for a comprehensive structural confirmation. The molecular weight of the parent compound, 9,10-dihydrophenanthrene (C₁₄H₁₂), is 180.25 g/mol . sigmaaldrich.com The addition of a nitro group and the removal of a hydrogen atom would result in a molecular weight of 225.24 g/mol for this compound.

| Element | Theoretical Percentage in C₁₄H₁₁NO₂ |

| Carbon (C) | 74.65% |

| Hydrogen (H) | 4.92% |

| Nitrogen (N) | 6.22% |

| Oxygen (O) | 14.21% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and geometric properties of molecules. aimspress.com For the 9,10-dihydrophenanthrene (B48381) framework, DFT calculations are crucial for determining its three-dimensional shape. Unlike the flat, fully aromatic phenanthrene (B1679779), 9,10-dihydrophenanthrene has a non-planar, bent structure due to the two sp³-hybridized carbon atoms in the central ring.

Geometry optimization using DFT methods, such as the B3LYP functional combined with basis sets like 6-311+G**, is used to find the most stable molecular conformation (the lowest energy state). nih.govespublisher.com Studies on the parent 9,10-dihydrophenanthrene reveal a significant dihedral angle between the two outer phenyl rings. For instance, rotationally resolved fluorescence excitation spectra show that the parent molecule has a dihedral angle of approximately 21.5° in its ground state.

The introduction of a nitro (NO₂) group, as in 1-Nitro-9,10-dihydrophenanthrene, further influences this geometry. Crystal structure analysis of the related isomer, 4-Nitro-9,10-dihydrophenanthrene, shows a dihedral angle of 28.64° between the phenyl rings of the biphenyl (B1667301) skeleton. This increase from the parent compound suggests that the nitro group introduces steric and electronic effects that alter the molecule's preferred conformation. DFT calculations can precisely model these changes, optimizing bond lengths, bond angles, and dihedral angles to reflect the influence of the substituent.

| Compound | Method | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 9,10-Dihydrophenanthrene (Ground State) | Experimental (Spectroscopy) | ~21.5 | |

| 4-Nitro-9,10-dihydrophenanthrene | Experimental (X-ray Crystallography) | 28.64 | |

| 4-Nitrophenanthrene (Molecule 1) | Experimental (X-ray Crystallography) | 10.34 | |

| 4-Nitrophenanthrene (Molecule 2) | Experimental (X-ray Crystallography) | 11.75 |

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. longdom.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com For an aromatic system like 9,10-dihydrophenanthrene, the introduction of a strong electron-withdrawing group like the nitro group (NO₂) is predicted to have specific effects:

Lowering of Orbital Energies: Both the HOMO and LUMO energy levels are stabilized (lowered) due to the electron-withdrawing nature of the nitro group.

Reduction of the HOMO-LUMO Gap: The LUMO's energy is typically lowered more significantly than the HOMO's, resulting in a smaller HOMO-LUMO energy gap.

Theoretical studies on nitrated PAHs confirm this trend. For example, DFT calculations on nitroanthracene isomers show that the presence of the nitro group decreases the energy gap compared to the parent anthracene (B1667546) molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity is often linked to the biological activity of nitro-PAHs.

| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Anthracene (Parent PAH) | -5.49 | -1.93 | 3.56 | nih.gov |

| 9-Nitroanthracene (B110200) | -6.19 | -3.05 | 3.14 | nih.gov |

| Naproxen (Illustrative Drug) | -6.12 | -1.65 | 4.47 | longdom.org |

Prediction of Spectroscopic Properties (e.g., Simulated IR and Raman Spectra)

Theoretical calculations are highly effective in predicting vibrational spectra, such as Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound using DFT, a set of vibrational modes and their corresponding frequencies and intensities can be generated. These can then be convoluted to produce a simulated spectrum that can be compared with experimental data for validation. espublisher.com

For this compound, key predicted vibrational modes would include:

C-H stretching from the aromatic rings (typically >3000 cm⁻¹).

C-H bending and ring deformation modes in the fingerprint region (1600-600 cm⁻¹).

Characteristic Nitro Group Vibrations: The most identifiable features would be the symmetric and asymmetric stretching modes of the NO₂ group. DFT studies on related nitro-PAHs show that the asymmetric NO₂ stretch appears at higher frequencies than the symmetric stretch. The exact position of these bands is sensitive to the electronic environment and steric hindrance around the nitro group. nih.gov

Simulated Raman spectra can also be calculated, which are particularly useful for identifying symmetric vibrations and skeletal modes that may be weak or absent in the IR spectrum. espublisher.com

Conformational Analysis and Steric Hindrance Effects

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary conformational feature is the boat-like structure of the central ring and the resulting dihedral angle between the two outer benzene (B151609) rings.

The position of the nitro group is critical. Placed at the 1-position, the NO₂ group is in a sterically crowded region, often referred to as a "bay region" in phenanthrene chemistry. This steric hindrance can cause significant distortions:

Out-of-Plane Bending: The C-N bond of the nitro group may be forced out of the plane of the aromatic ring to minimize repulsive forces with nearby hydrogen atoms.

Theoretical studies on nitroanthracene isomers have shown that steric hindrance directly impacts the dihedral angle between the nitro group and the aromatic plane, which in turn affects the molecule's stability and electronic properties. espublisher.com A similar effect would be expected for this compound, where the molecule must balance the energetic cost of steric repulsion against the energetic gain from π-conjugation between the nitro group and the aromatic system.

Theoretical Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry is invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, transition states, and intermediates.

For nitro-aromatic compounds, a critical reaction pathway is metabolic activation, which is often a prerequisite for their biological activity. This typically involves the enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. Theoretical studies can model these reduction steps:

Calculating Reaction Energetics: DFT can be used to calculate the change in Gibbs free energy (ΔG) for each reduction step, determining whether a step is thermodynamically favorable.

Identifying Intermediates: The structures and stabilities of reactive intermediates, such as the nitroso and hydroxylamino derivatives, can be calculated. The hydroxylamino intermediate is often implicated as the ultimate carcinogenic species for many nitro-PAHs.

Mapping Transition States: Locating the transition state structure for a given step allows for the calculation of the activation energy barrier, providing insight into the reaction kinetics.

By constructing an energy landscape for the reduction of this compound, researchers can predict the most likely metabolic pathway and identify the key reactive intermediates responsible for its biological effects.

Quantitative Structure-Activity Relationships (QSAR) based on Calculated Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models rely on numerical representations of the molecule's properties, known as descriptors. Many of the most powerful descriptors are derived from computational chemistry.

For nitroaromatic compounds, QSAR studies often focus on predicting toxicity or mutagenicity. Key electronic descriptors calculated for this compound would include:

E-LUMO: The energy of the Lowest Unoccupied Molecular Orbital. A lower E-LUMO indicates a better electron acceptor, which is often correlated with higher mutagenicity for nitro-aromatics, as the initial step in their activation is electron acceptance (reduction).

Dipole Moment: This descriptor relates to the molecule's polarity and can influence its ability to pass through cell membranes and interact with biological macromolecules.

Atomic Net Charges: The charge distribution across the molecule can indicate sites susceptible to nucleophilic or electrophilic attack.

A QSAR model would use these descriptors (and others related to size, shape, and lipophilicity) from a series of related compounds to build a statistical model. This model could then be used to predict the biological activity of new or untested compounds like this compound, reducing the need for extensive animal testing.

Environmental Chemistry and Transformation Pathways

Sources and Formation Mechanisms of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

Nitrated polycyclic aromatic hydrocarbons (NPAHs), including 1-Nitro-9,10-dihydrophenanthrene, enter the environment from both direct emission sources and secondary atmospheric reactions.

NPAHs are recognized as byproducts of incomplete combustion processes. nih.gov They are directly released into the environment from the burning of carbon-based materials such as fossil fuels and biomass. nih.gov The presence of hydrogenated PAHs, like the parent compound 9,10-dihydrophenanthrene (B48381), and their nitrated derivatives has been identified in products subjected to smoking, which is a combustion-related process. dtu.dk This suggests that this compound can be formed and emitted from sources where its parent PAH is present in a high-temperature, nitrogen-rich environment.

A significant source of atmospheric NPAHs is the secondary formation from their non-nitrated parent compounds already present in the atmosphere. nih.govnih.gov For this compound, the parent polycyclic aromatic hydrocarbon (PAH) is 9,10-dihydrophenanthrene. nih.govnist.gov The transformation process can occur through gas-phase reactions initiated by atmospheric oxidants.

During the day, the hydroxyl radical (•OH) is the primary initiator. The reaction begins with the electrophilic addition of the •OH radical to the aromatic ring of 9,10-dihydrophenanthrene, forming a hydroxy-adduct. nih.govacs.org This intermediate then reacts with nitrogen dioxide (NO₂) to yield this compound and water. nih.gov At night, the nitrate (B79036) radical (NO₃) plays a more dominant role in the initial oxidation of the parent PAH, leading to the formation of NPAHs. nih.govacs.org

Table 1: Formation Pathways of this compound

| Formation Pathway | Description | Key Reactants |

| Primary (Direct Emissions) | Formed during incomplete combustion of organic materials and directly emitted into the atmosphere. | 9,10-Dihydrophenanthrene, Nitrogen Oxides (at high temp.) |

| Secondary (Atmospheric) | Formed in the atmosphere from the chemical transformation of the parent PAH, 9,10-dihydrophenanthrene. | 9,10-Dihydrophenanthrene, •OH (daytime), NO₃ (nighttime), NO₂ |

Environmental Fate and Transport Processes

Once formed, the distribution and persistence of this compound in the environment are dictated by its physical and chemical properties, which influence how it partitions between different environmental media and how it moves within them.

In the atmosphere, semi-volatile organic compounds like this compound exist in both the gas phase and adsorbed onto particulate matter. aaqr.orgcsic.es The distribution between these two phases is a critical factor determining its atmospheric lifetime and transport distance. This gas-particle partitioning is governed by the compound's vapor pressure, the ambient temperature, and the concentration and composition of atmospheric particles. csic.esrsc.org

The partitioning coefficient (Kₚ) describes this equilibrium and is essential for predicting the compound's environmental mobility. aaqr.org Compounds with lower volatility tend to adsorb more readily onto particles. This partitioning behavior means that this compound can be transported over long distances while attached to fine aerosol particles. csic.es

When deposited from the atmosphere into terrestrial or aquatic systems, this compound interacts with other environmental matrices such as soil, sediment, and suspended particles. Due to their generally low aqueous solubility and hydrophobic nature, NPAHs tend to adsorb to organic matter and mineral surfaces in soil and sediment. nih.gov

Studies on analogous compounds like 9-nitroanthracene (B110200) show that adsorption is a key process, influenced by hydrophobic and electrostatic interactions. nih.gov The extent of adsorption depends on factors like the organic carbon content of the soil or sediment, particle size, and water chemistry (e.g., pH and ionic strength). nih.gov Strong adsorption reduces the mobility of this compound in the environment, leading to its accumulation in soils and sediments, which can act as long-term reservoirs.

Chemical Transformation and Degradation Pathways

This compound is not chemically inert and can be transformed and degraded in the environment through various chemical reactions.

Photolysis, or degradation by sunlight, is a major transformation pathway for many PAHs and their derivatives. nih.govresearchgate.net This can occur through direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, or indirect photolysis, which involves reactive species like hydroxyl radicals generated by other light-absorbing substances in the environment, such as nitrates. nih.govresearchgate.netnih.gov The non-planar structure of nitrated dihydrophenanthrenes has been noted to affect their photochemical reactivity. nih.gov

In addition to photolysis, this compound can be further degraded by reacting with atmospheric oxidants, primarily the •OH radical. nih.govacs.org These oxidative degradation processes break down the molecule, influencing its persistence and the nature of subsequent products formed in the environment.

Table 2: Factors Influencing the Environmental Fate of this compound

| Process | Controlling Factors | Environmental Implication |

| Gas-Particle Partitioning | Vapor pressure, Temperature, Aerosol concentration/composition | Determines atmospheric transport distance and deposition. |

| Adsorption/Desorption | Soil/sediment organic carbon, pH, Ionic strength, Particle size | Affects mobility and bioavailability in soil and water. |

| Chemical Degradation | Sunlight intensity (photolysis), Concentration of oxidants (•OH, NO₃) | Determines environmental persistence and lifetime. |

Photo-Transformation and Photolysis

Nitrated polycyclic aromatic hydrocarbons (NPAHs), including compounds structurally related to this compound, undergo photochemical reactions upon exposure to sunlight. The orientation of the nitro group relative to the aromatic rings is a critical factor in determining the photochemical reaction mechanism. When the nitro group is positioned with two peri-hydrogens, steric hindrance forces it into a perpendicular orientation to the aromatic moiety. This perpendicular arrangement facilitates a faster reaction under light irradiation, proceeding through a nitro-to-nitrite rearrangement. In contrast, NPAHs with one or no peri-hydrogens maintain a more parallel orientation and tend to undergo photo-oxidation of the aromatic rings. nih.gov

For NPAHs with a perpendicular nitro group, such as in 9-nitroanthracene-like molecules, light absorption promotes the molecule to an excited state. nih.govrsc.org This leads to a rearrangement of the nitro group into a nitrite, which then decomposes into a nitric oxide (NO) radical and a phenoxy radical. nih.gov The phenoxy radical can further rearrange to form a carbon-centered radical within the aromatic structure. The NO radical then reacts with the most stable carbon radical, often on the opposite side of the initial nitro group, to form a nitroso ketone. nih.gov

Studies on 9-methyl-10-nitroanthracene (B1615634), a compound with a perpendicular nitro group, have shown that its photolysis in solvents like chloroform (B151607) or methanol (B129727) primarily yields two products: 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, in approximately a 4:1 ratio under ambient air. researchgate.net The formation of the nitroso ketone confirms the proposed excited-state rearrangement mechanism. researchgate.net Interestingly, prolonged irradiation of the nitroso ketone can lead to its conversion into the corresponding anthraquinone, a process that appears to be independent of oxygen. nih.gov The degradation half-life for 9-methyl-10-nitroanthracene in deuterated chloroform under ambient air has been measured at 14 minutes. nih.gov

Oxidative Degradation Processes

The oxidative degradation of nitroaromatic compounds is a key transformation pathway in the environment. While specific studies on this compound are limited, research on related structures provides insight into the potential processes. For instance, the oxidation of the parent compound, 9,10-dihydrophenanthrene, by naphthalene (B1677914) dioxygenase, an enzyme found in certain bacteria, results in stereospecific dihydroxylation. nih.gov This enzymatic process yields (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene. nih.gov This suggests that microbial oxidation could be a viable degradation pathway for dihydrophenanthrene derivatives.

Advanced oxidation processes (AOPs) are another significant mechanism for the degradation of recalcitrant organic pollutants like nitroaromatic compounds. AOPs generate highly reactive species, such as hydroxyl radicals, which can non-selectively attack organic molecules. For example, the use of activated persulfate with biochar-supported nanoscale zero-valent iron has proven effective in the oxidative degradation of nitrochlorobenzene, another nitroaromatic compound. frontiersin.org This highlights the potential for similar chemical oxidation methods to break down persistent compounds like this compound in contaminated soil and water.

Environmental Persistence Mechanisms

The environmental persistence of nitroaromatic compounds (NACs) is largely attributed to the presence of the nitro group attached to the aromatic ring, which makes these compounds recalcitrant. nih.gov Their low water solubility and high lipophilicity mean they tend to adsorb onto particulate matter in the air and soil, which can facilitate their long-range transport and persistence in various environmental compartments. researchgate.net

NACs are considered hazardous and are listed as priority pollutants by agencies like the U.S. Environmental Protection Agency (USEPA) due to their persistence and potential for adverse health effects. nih.gov The stability of their structure makes them resistant to easy decomposition and transformation in the environment. frontiersin.org This resistance to degradation contributes to their accumulation in different environmental matrices, posing a long-term pollution threat. nih.gov

Analytical Methodologies for Environmental Quantification of NPAHs

Accurate quantification of nitrated polycyclic aromatic hydrocarbons (NPAHs) in environmental samples is crucial for assessing contamination levels and understanding their fate and transport. Due to the complexity of environmental matrices and the often low concentrations of these analytes, a multi-step analytical procedure is typically required. nih.gov This process generally involves: (1) extraction and isolation of the target compounds from the sample matrix, (2) clean-up of the extract to remove interfering substances, and (3) identification and quantification of the individual NPAHs. nih.gov

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent analytical techniques for the determination of PAHs and their derivatives. nih.govnih.gov GC, particularly when coupled with mass spectrometry (GC-MS), is frequently used for the trace analysis of NPAHs in various samples, including airborne particulate matter, water, soil, and sediments. researchgate.netresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and effectiveness in detecting PAHs compared to other methods. researchgate.net For enhanced sensitivity, especially for NPAHs, detectors such as electron capture detectors (ECD) and negative chemical ionization mass spectrometry (NCI-MS) are often employed. researchgate.net

HPLC, often equipped with ultraviolet (UV) or fluorescence detectors, is another common method for the qualitative and quantitative determination of PAHs. nih.govnih.gov Sample preparation for both GC and HPLC analysis often involves techniques like Soxhlet extraction, solvent extraction enhanced by sonication, gel permeation chromatography (GPC) for cleanup, and solid-phase extraction (SPE) for pre-concentration and purification. researchgate.net The use of internal standards, such as deuterium (B1214612) or 13C isotope-labeled PAHs, is recommended to ensure accuracy and account for any analyte loss during the extensive sample preparation process. researchgate.net

Below is a table summarizing common analytical techniques for NPAH quantification:

| Analytical Technique | Detector(s) | Common Applications | Key Advantages |

| Gas Chromatography (GC) | Mass Spectrometry (MS), MS/MS, Electron Capture Detector (ECD), Flame Ionization Detector (FID) | Air, water, soil, sediment, food, biological tissues | High resolution, selectivity, and sensitivity, especially with MS/MS researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Fluorescence | Environmental samples, food | Suitable for less volatile or thermally labile compounds nih.govnih.gov |

Future Perspectives and Emerging Research Directions

Automation and Artificial Intelligence in Organic Synthesis and Reaction Optimization

The synthesis of nitroaromatic compounds, traditionally a labor-intensive process, is being revolutionized by the integration of automation and artificial intelligence (AI). researchgate.net Machine learning (ML) algorithms are increasingly employed to predict reaction outcomes, optimize conditions, and discover novel synthetic pathways. researchgate.netresearchgate.net These data-driven approaches can analyze vast datasets from chemical literature to identify patterns and guide experimental design more effectively than human intuition alone. researchgate.net

For a target molecule like 1-Nitro-9,10-dihydrophenanthrene, AI can optimize a multitude of reaction parameters simultaneously. ML models, including global models that draw on large databases and local models that fine-tune specific reaction types, can predict optimal conditions to maximize yield and selectivity. beilstein-journals.org Techniques such as deep reinforcement learning and Bayesian optimization can autonomously guide experimentation, reducing the number of experiments required and accelerating the discovery of ideal synthetic conditions. nih.govnih.gov The integration of these algorithms with robotic platforms enables the creation of "self-driving" laboratories capable of continuous, unattended reaction optimization. nih.gov

| Parameter Type | Examples of Optimizable Variables in Nitration Reactions |

| Categorical | Reagent (e.g., HNO₃, NO₂BF₄), Catalyst, Solvent, Acid/Base Additives |

| Continuous | Temperature, Reaction Time, Reagent Concentration, Pressure, Stirring Speed |

This table illustrates the types of reaction parameters that machine learning algorithms can optimize to improve the synthesis of nitroaromatic compounds.

Innovations in Catalysis: Enzyme Catalysis, Photocatalysis, and Electrocatalysis

Modern catalysis offers powerful tools for the synthesis of complex molecules like this compound, with a strong emphasis on sustainable and highly selective methods.

Enzyme Catalysis : Biocatalysis utilizes enzymes, which are highly efficient and selective natural catalysts that operate under mild, environmentally friendly conditions (e.g., in water). nih.gov While specific enzymes for the nitration of 9,10-dihydrophenanthrene (B48381) are not yet established, the field of enzyme engineering is rapidly advancing. youtube.com Directed evolution can be used to create enzyme variants tailored to catalyze specific, non-natural reactions with high enantioselectivity. youtube.com For instance, enzymes like hydroxynitrile lyase have been shown to catalyze Henry (nitroaldol) reactions, demonstrating their potential in forming C-NO₂ bonds. chemistryviews.org

Photocatalysis : This field uses light energy to drive chemical reactions, often under ambient conditions. beilstein-journals.org Visible-light photocatalysis, in particular, is a sustainable approach that can enable unique chemical transformations. researchgate.net For reactions involving phenanthrene-like structures, organic photocatalysts such as 9,10-phenanthrenedione have been successfully used to facilitate reactions. preprints.orgmdpi.com This suggests that photocatalytic methods could be developed for the nitration or further functionalization of 9,10-dihydrophenanthrene.

Electrocatalysis : Electrosynthesis provides another sustainable avenue, using electrical current to drive redox reactions. This method avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste. The precise control over reaction potential offered by electrocatalysis can lead to improved selectivity in reactions such as nitration.

Development of Novel and Sustainable Synthetic Methodologies

The development of "green" synthetic methods is a central theme in modern organic chemistry. For the synthesis of this compound, this involves moving away from traditional nitration methods that use harsh and corrosive reagents like concentrated nitric and sulfuric acids. researchgate.net

Future methodologies will likely focus on:

Alternative Nitrating Agents : Exploring milder and more selective nitrating agents that reduce the formation of byproducts and are easier to handle.

Solvent-Free Reactions : Designing reactions that can proceed in the absence of volatile organic solvents, thereby reducing environmental impact.

Flow Chemistry : Utilizing continuous flow reactors, which offer enhanced control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and improved safety compared to batch processes. rsc.org The integration of flow chemistry with photocatalysis is a particularly promising area for the synthesis of nitro-PAH compounds. beilstein-journals.org

Photochemical Approaches : Green photochemical methods, such as the nitration of aromatic compounds using UV radiation in the presence of a nitrite source, offer a pathway that avoids strong acids. researchgate.net

Advances in High-Resolution Analytical Techniques for Complex Organic Mixtures

The accurate detection and quantification of this compound, especially within complex environmental or biological samples, depend on sophisticated analytical techniques. Nitro-PAHs are often present at very low concentrations alongside numerous other structurally similar compounds, making their analysis challenging. d-nb.infonih.gov

Key advancements include:

High-Performance Liquid Chromatography (HPLC) : HPLC is often the preferred method for analyzing nitro-PAHs because it operates at lower temperatures, preventing the thermal decomposition that can occur during Gas Chromatography (GC). d-nb.info The development of novel stationary phases, such as mixed-mode columns, allows for unique selectivity and improved separation of isomers that may co-elute on standard C18 columns. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) : Despite the potential for thermal degradation, GC-MS remains a powerful tool for PAH analysis due to its high resolution and sensitivity. researchgate.netyoutube.com Advances in injection techniques and column technology continue to improve its applicability for less stable compounds.

Advanced Sample Preparation : The accuracy of any analysis relies on effective sample preparation. Innovations are focused on miniaturized and automated extraction techniques that improve recovery rates and reduce the use of organic solvents. nih.govnih.gov

| Analytical Technique | Advantages for Nitro-PAH Analysis | Disadvantages/Challenges |

| HPLC-UV/Fluorescence | Non-destructive; suitable for thermally sensitive compounds. d-nb.info | Lower sensitivity for non-fluorescent compounds; co-elution of isomers. |

| GC-MS | High separation efficiency; provides structural information from mass spectra. researchgate.net | Potential for thermal degradation of analytes. d-nb.info |

| LC-MS/MS | High selectivity and sensitivity; suitable for complex matrices. nih.gov | Matrix effects can suppress ion signals; higher instrumentation cost. |

This table provides a comparative overview of common high-resolution analytical techniques used for the analysis of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs).

Expanding Computational Chemistry Capabilities for Larger and More Complex Systems

Computational chemistry provides invaluable insights into the properties and reactivity of molecules like this compound, complementing experimental work.

Density Functional Theory (DFT) : DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of nitroaromatic compounds. researchgate.netnih.gov These calculations can predict the most likely sites for electrophilic nitration on the 9,10-dihydrophenanthrene scaffold and provide insights into the reaction mechanisms. acs.org Furthermore, time-dependent DFT (TD-DFT) can be used to simulate electronic spectra, aiding in the interpretation of experimental spectroscopic data. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations allow researchers to study the dynamic behavior of molecules over time. For a compound like this compound, MD can be used to explore its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net This is particularly relevant for understanding its environmental fate or potential biological activity. researchgate.net

The continuous growth in computing power is enabling these calculations to be performed on increasingly larger and more complex systems with higher accuracy, providing a deeper understanding of molecular behavior.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The future of research on this compound will be heavily influenced by interdisciplinary collaborations. The convergence of organic chemistry with fields such as data science, materials science, and biology is creating new opportunities for discovery.

Cheminformatics : The use of AI and large chemical databases (cheminformatics) to predict the properties, toxicity, and synthetic accessibility of novel compounds will accelerate research. mdpi.com

Advanced Materials : The development of novel materials, such as metal-organic frameworks (MOFs) or specialized polymers, for the selective adsorption and detection of nitro-PAHs from environmental samples is an active area of research.

Chemical Biology : Investigating the interactions of this compound with biological systems, inspired by studies on other dihydrophenanthrene derivatives, could reveal potential biological activities or toxicological pathways. nih.govnih.gov